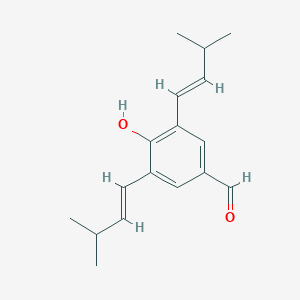

3,5-Diprenyl-4-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,5-bis(3-methylbut-2-enyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-12(2)5-7-15-9-14(11-18)10-16(17(15)19)8-6-13(3)4/h5-6,9-11,19H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVUELCNFASQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Discovery in Botanical Sources

The presence of 3,5-Diprenyl-4-hydroxybenzaldehyde in the plant kingdom has been documented in select species, highlighting the diverse biosynthetic capabilities of terrestrial flora.

Propolis, a resinous mixture produced by honeybees from substances collected from parts of plants, is a notable source of this compound. Specifically, studies on Brazilian red propolis have identified this compound as a constituent. nih.govnih.govmdpi.com The complex chemical matrix of propolis, which includes a wide array of flavonoids, phenolic acids, and other secondary metabolites, necessitates sophisticated separation techniques to isolate individual components. hmdb.ca The botanical origin of the propolis is a key factor influencing its chemical composition, with the resin of Dalbergia ecastaphyllum being a primary source for Brazilian red propolis.

Beyond propolis, this compound has been identified in the leaves of Piper aduncum, a plant species belonging to the Piperaceae family. ukm.myresearchgate.net Phytochemical investigations of P. aduncum have revealed a rich diversity of secondary metabolites, including other prenylated benzoic acid derivatives, flavonoids, and essential oils. ukm.myresearchgate.netrsc.orgscielo.br The occurrence of this compound in this species underscores the biosynthetic capacity of the Piper genus to produce prenylated phenolic compounds.

Isolation from Fungal and Microbial Cultures

The marine environment has also emerged as a source for novel natural products, including this compound, which has been isolated from fungi associated with marine organisms.

A significant discovery was the isolation of this compound from the culture of Aspergillus flavipes KUFA1152, a fungus associated with a marine sponge. mdpi.com This finding highlights the potential of marine-derived microorganisms as a source for unique and bioactive chemical entities. The cultivation of these fungi under controlled laboratory conditions allows for the production and subsequent isolation of their secondary metabolites.

Chromatographic and Spectroscopic Isolation Protocols

The isolation and identification of this compound from its natural sources rely on a combination of chromatographic and spectroscopic techniques.

Initial extraction from the source material is typically carried out using organic solvents such as ethanol (B145695) or methanol (B129727). The resulting crude extract is then subjected to various chromatographic methods for fractionation and purification.

Table 1: Chromatographic Techniques for the Isolation of this compound

| Chromatographic Technique | Stationary Phase | Mobile Phase System (Illustrative) |

| Column Chromatography | Silica Gel | Gradient of hexane (B92381) and ethyl acetate (B1210297) |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Gradient of water and methanol or acetonitrile (B52724) |

| Counter-Current Chromatography (CCC) | Liquid-liquid partition | Biphasic solvent systems (e.g., hexane-ethyl acetate-methanol-water) |

Once a pure compound is obtained, its chemical structure is elucidated using a suite of spectroscopic methods.

Table 2: Spectroscopic Data for the Characterization of this compound

| Spectroscopic Technique | Key Observational Data |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework, including the chemical shifts and coupling constants of the aromatic protons, the aldehyde proton, and the protons of the two prenyl groups. |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern, which helps to confirm the molecular formula and the presence of specific structural motifs. |

| Infrared (IR) Spectroscopy | Reveals the presence of functional groups such as the hydroxyl (-OH) group and the aldehyde carbonyl (C=O) group. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Shows the absorption maxima, which are characteristic of the chromophoric system of the molecule. |

The combination of these analytical techniques is essential for the unambiguous identification and characterization of this compound from complex natural mixtures.

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Routes for Prenylated Phenols

The formation of prenylated phenols like 3,5-Diprenyl-4-hydroxybenzaldehyde begins with the synthesis of its two fundamental components: the phenolic ring and the prenyl groups.

The phenolic portion, 4-hydroxybenzaldehyde (B117250), is derived from the shikimate pathway . utu.finih.gov This pathway is a central route in plants and microorganisms for the biosynthesis of aromatic amino acids. nih.govishs.org It begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). nih.gov Through a series of enzymatic steps, this leads to shikimic acid, which is a precursor to L-phenylalanine and L-tyrosine. nih.govnih.gov The phenylpropanoid pathway then converts these amino acids into various phenolic compounds. nih.gov Specifically, L-phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov Subsequent hydroxylations and side-chain cleavage would yield 4-hydroxybenzaldehyde.

The prenyl groups are five-carbon isoprenoid units derived from isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) . nih.gov These are the universal building blocks for all isoprenoid compounds. nih.gov Organisms synthesize these precursors via two main pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway . researchgate.net The MVA pathway is typically active in the cytosol of higher plants and in fungi, while the MEP pathway operates in the plastids of plants and in many bacteria. researchgate.net Given that this compound is found in both fungi and plants, either pathway could be responsible for producing the DMAPP required for prenylation, depending on the organism. ambeed.commedchemexpress.comresearchgate.net

The final step in the biosynthesis is the covalent attachment of two DMAPP molecules to the 4-hydroxybenzaldehyde core, a reaction catalyzed by specific enzymes.

Enzymatic Systems Involved in Prenylation

The key reaction in the formation of this compound is the prenylation of the aromatic ring. This is catalyzed by a class of enzymes known as prenyltransferases (PTs) . nih.gov These enzymes facilitate the formation of a carbon-carbon bond between the electron-rich phenolic acceptor and the carbocation generated from the isoprenoid diphosphate donor (typically DMAPP). nih.gov

Within the diverse family of prenyltransferases, the DMATS (dimethylallyl tryptophan synthase) superfamily is particularly relevant. nih.gov Research has identified specific prenyltransferases from fungi that act on phenolic substrates. A notable example is VibPT , an enzyme from the basidiomycetous fungus Boreostereum vibrans. nih.gov This enzyme has been shown to catalyze the C-prenylation of 4-hydroxybenzaldehyde using DMAPP as the prenyl donor. nih.gov This provides a direct enzymatic precedent for the biosynthesis of the monoprenylated precursor to this compound. A second prenylation event would be required to generate the final diprenylated product.

The table below summarizes the key enzymes and their roles in the proposed biosynthetic pathway.

| Enzyme Class | Specific Enzyme (Example) | Role in Biosynthesis | Pathway |

| Ammonia-Lyase | Phenylalanine ammonia-lyase (PAL) | Deamination of L-phenylalanine to form trans-cinnamic acid. | Phenylpropanoid |

| Hydroxylase | Cinnamic acid-4-hydroxylase (C4H) | Hydroxylation of cinnamic acid to form p-coumaric acid. | Phenylpropanoid |

| Prenyltransferase | VibPT | Catalyzes C-prenylation of 4-hydroxybenzaldehyde with DMAPP. | Prenylation |

Precursor Incorporation Studies

To definitively establish a biosynthetic pathway, scientists employ precursor incorporation studies using isotopic labeling. ishs.org This technique involves feeding a culture of the producing organism (e.g., Aspergillus flavipes) with a potential precursor molecule that has been enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, or ²H). The final natural product is then isolated, and its isotopic enrichment pattern is analyzed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

While specific tracer studies on this compound are not widely reported in the literature, the proposed pathway allows for clear hypotheses on which precursors would be incorporated:

Labeled Phenylalanine or Tyrosine: Feeding with ¹³C-labeled L-phenylalanine or L-tyrosine would be expected to result in a ¹³C-labeled 4-hydroxybenzaldehyde core in the final product, confirming its origin from the shikimate/phenylpropanoid pathway. nih.gov

Labeled Acetate (B1210297) or 1-deoxy-D-xylulose: To trace the origin of the prenyl units, ¹³C-labeled acetate (for the MVA pathway) or ¹³C-labeled 1-deoxy-D-xylulose (for the MEP pathway) could be used. researchgate.netrsc.org Incorporation of the label into the two prenyl side chains would confirm their isoprenoid origin.

Labeled 4-hydroxybenzaldehyde: Direct feeding with labeled 4-hydroxybenzaldehyde would test its role as a direct intermediate in the pathway. ekb.eg

Observing the specific labeling patterns from these experiments would provide definitive evidence for the proposed biosynthetic route and clarify the sequence of events.

Comparative Biosynthesis with Related Isoprenoid Compounds

The biosynthesis of this compound is an example of a meroterpenoid synthesis, where a polyketide- or shikimate-derived moiety is combined with terpenoid (isoprenoid) units. This can be compared with the biosynthesis of other related compounds.

Comparison with Pure Isoprenoids: The biosynthesis of purely isoprenoid compounds, such as monoterpenes, sesquiterpenes, and carotenoids, relies solely on the MVA or MEP pathways to produce IPP and DMAPP. nih.govresearchgate.net These precursors are then assembled by various terpene synthases into a vast array of cyclic and acyclic structures. Unlike this compound, their biosynthesis does not involve the shikimate pathway. nih.gov

Comparison with Other Prenylated Phenols: Many other prenylated phenolic compounds are known. For instance, flavonoids can be prenylated to enhance their biological activity. The biosynthesis of these compounds follows a similar logic: the core flavonoid structure is first synthesized (via a combination of the shikimate and acetate-malonate pathways), and then prenyltransferases attach isoprenoid side chains. nih.gov The key difference lies in the aromatic core and the specific prenyltransferase involved.

Comparison at the Enzymatic Level: The enzyme VibPT, which prenylates 4-hydroxybenzaldehyde, shares a high sequence identity (91%) with another fungal prenyltransferase, ShPT. nih.gov Despite this similarity, ShPT does not act on 4-hydroxybenzaldehyde but instead prenylates hydroxynaphthalenes. nih.gov This demonstrates a high degree of substrate specificity among closely related prenyltransferase enzymes and highlights how small evolutionary changes can lead to a diverse array of natural products from a common set of precursors.

This comparative context underscores the modularity and evolutionary adaptability of secondary metabolic pathways in nature.

Chemical Synthesis and Derivatization Strategies

Total Synthesis of 3,5-Diprenyl-4-hydroxybenzaldehyde

The complete chemical synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of prenyl groups onto a phenolic core structure followed by formylation, or the construction of the benzaldehyde (B42025) scaffold from prenylated precursors.

Key Synthetic Intermediates and Reaction Pathways

Two primary retrosynthetic approaches dominate the total synthesis of this compound. The first involves the direct ortho-prenylation of a suitable phenolic precursor, while the second builds the aromatic ring with the prenyl groups already in place.

One plausible pathway commences with 4-hydroxybenzaldehyde (B117250) as the starting material. The phenolic hydroxyl group can be first protected, for instance, as a methoxy (B1213986) ether, to prevent its reaction in subsequent steps. The resulting 4-methoxybenzaldehyde (B44291) can then undergo double ortho-prenylation using a prenylating agent such as prenyl bromide in the presence of a suitable base. The final step involves the deprotection of the hydroxyl group to yield the target molecule.

An alternative and widely applicable method for the synthesis of prenylated aromatic compounds, including benzaldehydes, starts from readily available acetophenones. nih.gov This strategy involves the initial synthesis of a diprenylated acetophenone, which is then converted to the corresponding benzaldehyde.

Another key strategy involves the formylation of a pre-synthesized 2,6-diprenylphenol. This approach leverages formylation reactions like the Vilsmeier-Haack or Duff reactions to introduce the aldehyde functionality at the para-position of the activated phenol (B47542) ring. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to effect formylation. mdpi.comorganic-chemistry.org The Duff reaction, on the other hand, employs hexamethylenetetramine as the formylating agent in the presence of an acid catalyst. google.com

The Claisen rearrangement of a 4-(prenyloxy)benzaldehyde derivative also presents a viable, though more complex, pathway. This would involve the initial O-prenylation of 4-hydroxybenzaldehyde, followed by a thermally or catalytically induced chemicalbook.comchemicalbook.com-sigmatropic rearrangement to introduce the prenyl group at the ortho position. A second prenylation and subsequent rearrangement would be required to obtain the 3,5-diprenylated product.

A summary of potential synthetic intermediates is provided in the table below.

| Intermediate Compound | Role in Synthesis |

| 4-Hydroxybenzaldehyde | Starting material for direct prenylation or protection-prenylation-deprotection sequence. |

| 4-Methoxybenzaldehyde | Protected intermediate for ortho-prenylation. |

| 2,6-Diprenylphenol | Key intermediate for para-formylation reactions. |

| 3,5-Diprenyl-4-methoxybenzaldehyde | Penultimate intermediate in the protection-prenylation-deprotection pathway. |

| 4-(Prenyloxy)benzaldehyde | Intermediate for Claisen rearrangement pathway. |

Optimization of Reaction Conditions and Yields

The efficiency of the total synthesis of this compound is critically dependent on the optimization of reaction conditions for each step. Key factors that are often fine-tuned include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.

For the direct ortho-prenylation of phenols, achieving high regioselectivity can be challenging, with potential side reactions including C-alkylation at the para position and O-alkylation. The choice of base and solvent plays a crucial role in directing the reaction towards the desired ortho-C-prenylated product. nih.gov

In the formylation of 2,6-disubstituted phenols, such as the synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) from 2,6-di-tert-butylphenol, reaction conditions have been optimized to achieve high yields. For instance, the Duff reaction using hexamethylenetetramine in aqueous acetic acid at reflux has been shown to produce excellent yields of the corresponding aldehyde. google.com Similarly, for the Vilsmeier-Haack reaction, the temperature and reaction time are critical parameters to control to maximize the yield of the formylated product and minimize by-product formation. Studies on the formylation of 2-methylpyrimidine-4,6-diol using the Vilsmeier-Haack reaction have shown that the choice of solvent significantly impacts the reaction yield and time. mdpi.comresearchgate.net

A Chinese patent describes the synthesis of 3,5-dihydroxy-4-hydroxybenzaldehyde where the yield for the initial step to an intermediate was reported to be ≥85%, and the subsequent oxidation to the final product was ≥80%. google.com While not the exact target molecule, this indicates that high yields are achievable for related substituted benzaldehydes through careful control of the synthetic process.

The table below summarizes some reported yields for the synthesis of related 3,5-disubstituted-4-hydroxybenzaldehydes, which can serve as a benchmark for the synthesis of the diprenyl analogue.

| Synthetic Route | Product | Reported Yield | Reference |

| Duff Reaction | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Excellent | google.com |

| Oxidation of 2,4,6-Trimethylphenol | 3,5-Dimethyl-4-hydroxybenzaldehyde | 88% | chemicalbook.com |

| Formylation of 2,6-Dichlorophenol | 3,5-Dichloro-4-hydroxybenzaldehyde (B186874) | 84% | |

| Multi-step synthesis from 3,5-dihydroxybenzoic acid | 3,5-Dihydroxy-4-hydroxybenzaldehyde | ≥80% (final step) | google.com |

Semi-Synthesis and Modifications of Natural Precursors

Given that this compound is a natural product, semi-synthetic approaches starting from more abundant natural precursors represent an attractive alternative to total synthesis. medchemexpress.com Fungi, in particular, are known to produce a variety of prenylated aromatic compounds. For instance, prenylated benzaldehyde derivatives such as dihydroauroglaucin (B12761718) and tetrahydroauroglaucin (B1254347) have been isolated from the fungus Aspergillus amstelodami associated with the fruits of Ammi majus L. mdpi.com

While direct semi-synthesis of this compound from a known precursor in Piper aduncum is not extensively documented in the literature, the principle involves the chemical modification of a structurally related and more readily available natural product from this or other plant sources. This could involve, for example, the introduction or modification of a prenyl group, or the alteration of functional groups on the aromatic ring of a precursor molecule. The success of such a strategy hinges on the identification of a suitable starting material and the development of selective chemical transformations.

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies and the development of new compounds with potentially enhanced biological activities. These modifications typically involve altering the prenyl substituents or introducing different functional groups onto the aromatic ring.

Prenylated and Alkylated Benzene (B151609) Aldehyde Analogues

The synthesis of various prenylated and alkylated analogues of 4-hydroxybenzaldehyde has been reported. A general method for the synthesis of prenylated benzaldehydes starts from acetophenones, allowing for the introduction of prenyl groups at various positions on the aromatic ring. nih.gov This methodology can be adapted to create a library of analogues with different prenylation patterns.

Furthermore, the synthesis of other 3,5-dialkyl-4-hydroxybenzaldehydes, such as the dimethyl and di-tert-butyl derivatives, is well-established. google.comchemicalbook.comgoogleapis.com These syntheses often proceed via the formylation of the corresponding 2,6-dialkylphenols. The methodologies used for these syntheses can be extrapolated to prepare other analogues with different alkyl chains at the 3 and 5 positions. The introduction of longer or more complex lipophilic substituents in place of the prenyl groups has been shown to be a viable strategy for maintaining or enhancing biological activity in related compound classes. researchgate.net

| Analogue Type | Synthetic Precursor | Key Reaction |

| Prenylated Benzaldehydes | Substituted Acetophenones | Multi-step conversion |

| 3,5-Dimethyl-4-hydroxybenzaldehyde | 2,4,6-Trimethylphenol | Oxidation |

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | 2,6-Di-tert-butylphenol | Duff Reaction |

Halogenated and Substituted Benzene Aldehyde Derivatives

The introduction of halogen atoms onto the benzaldehyde scaffold can significantly influence the electronic properties and biological activity of the molecule. The synthesis of halogenated derivatives of 4-hydroxybenzaldehyde is well-documented. For example, 3,5-dichloro-4-hydroxybenzaldehyde can be prepared by the formylation of 2,6-dichlorophenol. Similarly, 3,5-dibromo-4-hydroxybenzaldehyde (B181551) can be synthesized via the bromination of p-cresol (B1678582) followed by hydrolysis. google.comgoogle.comnih.govsigmaaldrich.com

The synthesis of mixed substituted analogues, such as 3-chloro-5-prenyl-4-hydroxybenzaldehyde, can be envisioned through sequential or regioselective functionalization of a suitable precursor. For instance, the synthesis of 3-chloro-4-hydroxybenzaldehyde (B1581250) derivatives has been reported, which could potentially be followed by a selective prenylation step. guidechem.com

The table below lists some of the key halogenated derivatives of 4-hydroxybenzaldehyde and their starting materials.

| Halogenated Derivative | Starting Material | Key Reaction(s) | Reference(s) |

| 3,5-Dichloro-4-hydroxybenzaldehyde | 2,6-Dichlorophenol | Formylation | |

| 3,5-Dibromo-4-hydroxybenzaldehyde | p-Cresol | Bromination, Hydrolysis | google.com, google.com |

| 3-Bromo-4-hydroxybenzaldehyde | 4-Hydroxybenzaldehyde | Bromination | nih.gov |

| 3-Chloro-5-hydroxybenzaldehyde | - | - | nih.gov |

Heterocyclic Ring Incorporations based on the 4-Hydroxybenzaldehyde Scaffold

The 4-hydroxybenzaldehyde framework is a valuable starting point for the synthesis of a wide array of heterocyclic compounds. The aldehyde and phenolic hydroxyl groups are key to its reactivity, allowing for the construction of new rings through various cyclization reactions.

The aldehyde functionality can react with compounds containing two nucleophilic centers to form heterocyclic structures. For example, condensation with hydrazines can yield pyrazoles, while reaction with urea (B33335) or thiourea (B124793) derivatives can lead to pyrimidine-based rings, which are core structures in many biologically active molecules. rsc.org The synthesis of pyrimidines often involves the reaction of a 1,3-dielectrophilic precursor, which can be derived from a benzaldehyde derivative, with a dinucleophile like guanidine. rsc.org

Furthermore, the electron-rich aromatic ring, activated by the powerful ortho-, para-directing hydroxyl group, is susceptible to electrophilic substitution reactions that can be precursors to fused heterocyclic systems. msu.edu For instance, reactions that introduce functional groups adjacent to the hydroxyl group can be followed by cyclization to form benzofuran (B130515) or other related fused rings. The general strategies for building heterocyclic rings from such scaffolds are well-established in organic chemistry, providing a toolbox for creating novel derivatives. msu.edunih.gov

Regioselectivity and Stereoselectivity in Synthesis

Achieving the precise molecular architecture of this compound requires careful control over the reaction conditions to ensure the correct placement of the prenyl groups.

Regioselectivity in the synthesis of this compound is paramount. The term refers to the control of where on a molecule a chemical reaction occurs. The synthesis involves an aromatic electrophilic substitution, specifically a Friedel-Crafts alkylation, to attach the two prenyl groups to the benzene ring of 4-hydroxybenzaldehyde. The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring: the hydroxyl (-OH) group and the aldehyde (-CHO) group.

The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density into the ring through resonance. Conversely, the aldehyde group is a deactivating, meta-directing group. In the electrophilic prenylation of 4-hydroxybenzaldehyde, the powerful activating effect of the hydroxyl group dominates, directing the incoming prenyl electrophiles to the positions ortho to it (C-3 and C-5). Since the para position is blocked by the aldehyde, the reaction occurs exclusively at the C-3 and C-5 positions, leading to the desired 3,5-disubstituted product.

Directing Effects of Substituents in the Prenylation of 4-Hydroxybenzaldehyde

| Substituent | Position | Type | Directing Effect | Influence on Regioselectivity |

|---|---|---|---|---|

| Hydroxyl (-OH) | C-4 | Activating | Ortho, Para | Directs prenyl groups to C-3 and C-5 positions. |

Stereoselectivity , which concerns the control of the spatial orientation of atoms, is not a primary consideration in the synthesis of the this compound molecule itself. The introduction of the achiral prenyl groups onto the planar benzene ring does not create any new stereocenters in the final product. Therefore, the synthesis is not described in terms of stereoselectivity. This aspect would, however, become important if the double bonds within the prenyl side chains were to be subsequently modified in a stereospecific manner.

Green Chemistry Approaches to Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net While specific green synthesis routes for this compound are not extensively documented in the provided literature, established green methodologies for related phenolic aldehydes can be adapted.

Traditional syntheses might involve harsh solvents and catalysts. Green alternatives focus on improving the environmental profile of the reaction. Potential strategies include:

Use of Benign Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol (B145695), or supercritical CO2. For similar reactions, such as the formation of Schiff bases from vanillin (B372448) (a related hydroxybenzaldehyde), reactions have been successfully performed by simply triturating the reactants in a minimal amount of ethanol or even in an aqueous medium. researchgate.net

Catalysis: Employing solid acid catalysts or biocatalysts (enzymes) for the prenylation step could replace corrosive and difficult-to-recycle homogeneous catalysts. Enzymes, in particular, could offer high selectivity under mild aqueous conditions, reducing both waste and energy consumption.

Energy Efficiency: The use of microwave-assisted synthesis is a common green technique that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. researchgate.net This has been successfully applied to the synthesis of derivatives from other benzaldehydes.

Comparison of Conventional vs. Green Synthesis Parameters

| Parameter | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Often chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free conditions researchgate.net |

| Catalyst | Strong Lewis or Brønsted acids (e.g., AlCl₃, H₂SO₄) | Solid acid catalysts, enzymes, or base catalysts researchgate.net |

| Energy | Conventional heating for extended periods | Microwave irradiation for shorter periods researchgate.net |

| Waste | Generation of hazardous byproducts and solvent waste | Reduced waste through higher atom economy and recyclable catalysts |

By adopting these green principles, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with the future direction of chemical manufacturing.

Biological Activities and Pharmacological Potential

Antimicrobial Efficacy

3,5-Diprenyl-4-hydroxybenzaldehyde has demonstrated notable potential as an antimicrobial agent, with research focusing on its effects against various microorganisms and its ability to interfere with bacterial virulence mechanisms like biofilm formation.

Antibacterial Activity and Spectrum

While research indicates that various benzaldehyde (B42025) derivatives possess antibacterial properties, specific minimum inhibitory concentration (MIC) values for this compound against a wide spectrum of bacteria are not extensively detailed in current literature. drugbank.com However, the general class of hydroxybenzaldehydes has been investigated for antimicrobial effects. For instance, related compounds have shown activity against both Gram-positive and Gram-negative bacteria. drugbank.comnih.gov

Antifungal Properties

The antifungal potential of benzaldehydes is an active area of investigation. dovepress.com Studies on various benzaldehyde analogs show a range of efficacy against different fungal species. dovepress.comnih.gov For example, certain hydroxybenzaldehyde derivatives have been tested against pathogenic fungi like Candida albicans and Aspergillus niger. nih.gov However, specific data on the antifungal spectrum and potency of this compound remains a subject for further detailed study.

Inhibition of Microbial Biofilm Formation

A significant aspect of the antimicrobial potential of this compound is its documented ability to inhibit the formation of microbial biofilms. medchemexpress.com Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, making them notoriously resistant to conventional antimicrobial agents. The interference with this virulence mechanism suggests that the compound could play a role in mitigating chronic and persistent bacterial infections. medchemexpress.com The primary mechanism is thought to involve the disruption of microbial cell signaling pathways that regulate biofilm production.

Table 1: Biofilm Inhibition Activity

| Compound | Activity | Target Mechanism |

|---|

This interactive table summarizes the reported activity of this compound against microbial biofilms.

Synergistic Effects with Conventional Antimicrobials

Research indicates that this compound is a candidate for studies into potential synergistic effects with clinically relevant antibiotics. medchemexpress.com This suggests that it could be used in combination therapies to enhance the efficacy of existing drugs, potentially overcoming microbial resistance. A study on the related compound 4-hydroxybenzaldehyde (B117250) demonstrated a synergistic effect with amphenicol antibiotics, such as chloramphenicol, against Acinetobacter baumannii. nih.gov The study found that 4-hydroxybenzaldehyde sensitized the bacterium to the antibiotic, highlighting a potential mechanism for this class of compounds. nih.gov

Anti-inflammatory Properties

In addition to its antimicrobial activities, the anti-inflammatory potential of compounds structurally similar to this compound has been investigated.

Modulation of Inflammatory Mediators

Significant anti-inflammatory activity has been reported for the structurally related compound 3,5-diprenyl-4-hydroxyacetophenone (B12367755) (DHAP), which was isolated from Ageratina pazcuarensis. In studies using lipopolysaccharide (LPS)-stimulated macrophages, DHAP demonstrated a capacity to modulate key inflammatory mediators. Specifically, it inhibited the production of pro-inflammatory cytokines and nitric oxide (NO), while simultaneously increasing the levels of an anti-inflammatory cytokine. nih.gov

At a concentration of 91.78 µM, DHAP was found to inhibit the production of:

Nitric Oxide (NO) by 38.96% nih.gov

Interleukin-1β (IL-1β) by 55.56% nih.gov

Interleukin-6 (IL-6) by 51.62% nih.gov

Tumor Necrosis Factor-α (TNF-α) by 59.14% nih.gov

Furthermore, the same concentration of DHAP led to a 61.20% increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov These findings demonstrate a potent immunomodulatory effect, suggesting that prenylated hydroxy-aromatic compounds could be valuable in managing inflammatory conditions.

Table 2: Modulation of Inflammatory Mediators by 3,5-diprenyl-4-hydroxyacetophenone (DHAP)

| Inflammatory Mediator | Effect | Percentage of Modulation (%) |

|---|---|---|

| Nitric Oxide (NO) | Inhibition | 38.96 nih.gov |

| Interleukin-1β (IL-1β) | Inhibition | 55.56 nih.gov |

| Interleukin-6 (IL-6) | Inhibition | 51.62 nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Inhibition | 59.14 nih.gov |

This interactive table presents the research findings on the modulation of various inflammatory mediators by the structurally related compound DHAP at a concentration of 91.78 µM.

In vitro and In vivo Models of Inflammation

The anti-inflammatory potential of this compound and related prenylated benzaldehydes has been investigated using established experimental models. These models are crucial for understanding how the compound may counteract inflammatory responses at both cellular and systemic levels.

In vitro models typically utilize immune cells, such as macrophages, to study the effects of a compound on inflammatory pathways. A common approach involves stimulating murine macrophage cell lines, like RAW 264.7 or BV-2 microglial cells, with lipopolysaccharide (LPS). nih.govacs.orgmdpi.com LPS, a component of bacterial cell walls, triggers a strong inflammatory response, including the production of nitric oxide (NO), a key inflammatory mediator. The efficacy of an anti-inflammatory agent is often measured by its ability to inhibit this LPS-induced NO production. acs.orgmdpi.com Studies on various prenylated benzaldehyde derivatives have demonstrated significant inhibitory effects on NO production in these cell models, indicating a direct cellular anti-inflammatory action. nih.govacs.orgmdpi.com

In vivo models of inflammation aim to replicate the inflammatory process in a living organism. The carrageenan-induced paw edema model in rodents is a widely used and classic test for evaluating acute inflammation. nih.gov In this model, injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). nih.gov The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume or thickness over several hours compared to an untreated control group. nih.gov This model allows researchers to assess the systemic anti-inflammatory activity of a compound.

Table 1: Representative Models for Assessing Anti-inflammatory Activity

| Model Type | Specific Model | Key Biomarker/Endpoint Measured | Typical Findings for Prenylated Phenols |

|---|---|---|---|

| In Vitro | LPS-stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Inhibition of NO production acs.org |

| LPS-stimulated BV-2 Microglial Cells | Nitric Oxide (NO) Production | Inhibition of NO production mdpi.com | |

| In Vivo | Carrageenan-induced Paw Edema (Mouse/Rat) | Paw Volume/Thickness (Edema) | Reduction in paw edema nih.gov |

Antioxidant Mechanisms

The antioxidant properties of this compound are central to its pharmacological profile, contributing significantly to its other biological activities. These mechanisms involve direct interaction with reactive oxygen species (ROS) and the modulation of the body's own antioxidant systems.

Free Radical Scavenging Capabilities

The ability of a compound to directly neutralize free radicals is a key measure of its antioxidant potential. This is often assessed using chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov

The DPPH radical is a stable free radical that has a deep violet color in solution. nih.gov When an antioxidant compound donates a hydrogen atom to DPPH, it becomes a stable, non-radical molecule, and the solution's color fades. nih.gov The degree of discoloration, measured by a spectrophotometer, is proportional to the scavenging ability of the compound. Similarly, the ABTS assay involves the generation of a blue-green ABTS radical cation, which is decolorized in the presence of hydrogen-donating antioxidants. nih.gov The potency of an antioxidant in these assays is typically expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. nih.gov Prenylated phenols, as a class, have demonstrated significant DPPH radical scavenging activity, with some synthesized derivatives showing antioxidant capacities comparable to Trolox, a vitamin E analog used as a standard. nih.gov

Inhibition of Lipid Peroxidation

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. This process generates reactive aldehydes, such as malondialdehyde (MDA), which are used as biomarkers of oxidative stress. biocrick.comresearchgate.net The ability of an antioxidant to inhibit lipid peroxidation is a critical aspect of its protective effects. Research on plant extracts containing this compound has shown that they can significantly reduce lipid peroxidation. researchgate.net In studies on rats, treatment with an extract from Dodonaea viscosa, which contains this compound, led to a marked decrease in MDA levels, indicating a protective effect against oxidative damage to lipids. researchgate.net

Cellular Antioxidant Defense Modulation

Beyond direct scavenging, sophisticated antioxidants can enhance the body's innate defense mechanisms against oxidative stress. A primary pathway for this is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net Under normal conditions, Nrf2 is held in the cytoplasm. However, in the presence of oxidative stress or certain activators, Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of a suite of protective genes. These genes encode for phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), which fortify the cell against oxidative damage. researchgate.net Plant extracts rich in phenolic compounds have been shown to activate the Nrf2 pathway, suggesting that compounds like this compound may exert their antioxidant effects in part by upregulating this crucial defensive system. researchgate.net

Anticancer and Chemopreventive Potential

The investigation into this compound has extended to its potential as an anticancer agent, with a focus on its ability to halt the proliferation of cancer cells and induce programmed cell death.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis is a natural, controlled process of programmed cell death that is often dysregulated in cancer, allowing for uncontrolled cell growth. Compounds that can induce or restore apoptosis in cancer cells are valuable candidates for cancer therapy. Research has demonstrated that this compound possesses antiproliferative effects against various cancer cell lines. nih.gov

In a study investigating bioactive compounds from Dodonaea viscosa, this compound was identified and shown to exert dose-dependent antiproliferative activity against breast cancer cell lines. nih.govresearchgate.net Notably, its efficacy was observed in highly aggressive inflammatory breast cancer (IBC) cell lines, including SUM149, SUM190, and BCX-010. nih.govresearchgate.net Further investigation into structurally related compounds isolated in the same study revealed that the anticancer activity was associated with the induction of G2/M cell cycle arrest and apoptosis, a programmed cell death mechanism. researchgate.net This indicates that this compound may share this mechanism, making it a promising compound for further development in cancer chemoprevention and treatment.

Table 2: Antiproliferative Activity of a Related Compound from D. viscosa (Compound 6) in Breast Cancer Cell Lines

| Cell Line | Cancer Subtype | IC50 Value (µM) |

|---|---|---|

| BCX-010 | Inflammatory Breast Cancer | 4.22 nih.gov |

| SUM190 | Inflammatory Breast Cancer | 6.74 nih.gov |

| SUM149 | Inflammatory Breast Cancer | 7.73 nih.gov |

of this compound

Limited scientific information is publicly available regarding the specific biological and pharmacological activities of the chemical compound this compound. While it has been identified as a naturally occurring phenolic compound, extensive research into its effects on human and animal systems appears to be lacking in the public domain.

Modulation of Cell Proliferation and Viability

Currently, there is no available scientific literature detailing the effects of this compound on the modulation of cell proliferation and viability. Studies investigating its potential to induce or inhibit cell growth, trigger apoptosis, or affect the cell cycle have not been found in a review of existing research.

Anti-angiogenic Effects

There is no scientific evidence to date to suggest that this compound possesses anti-angiogenic properties. Research into its potential to inhibit the formation of new blood vessels, a key process in tumor growth and other pathological conditions, has not been documented in available scientific publications.

Sensitization to Chemotherapeutic Agents

The potential for this compound to act as a chemosensitizing agent, thereby enhancing the efficacy of existing chemotherapeutic drugs, has not been investigated. There are no studies available that explore its ability to overcome drug resistance in cancer cells or to work synergistically with anti-cancer treatments.

Neuroprotective Effects

Protection Against Oxidative Stress in Neuronal Models

No research has been published on the neuroprotective effects of this compound, specifically in the context of protecting neuronal cells from oxidative stress.

Modulation of Neurotransmitter Systems

The influence of this compound on neurotransmitter systems remains an uninvestigated area. There is no data on its potential to modulate the activity of key enzymes or receptors within the central and peripheral nervous systems.

Other Investigated Biological Activities

Molecular Mechanisms of Action

Identification of Molecular Targets

Currently, there is a lack of specific research identifying the direct molecular targets of 3,5-Diprenyl-4-hydroxybenzaldehyde. While it is known to be an isoprene (B109036) phenyl butyl aldehyde, the specific proteins, enzymes, or receptors it binds to to initiate a biological response have not been characterized. medchemexpress.commedchemexpress.com

Interaction with Cellular Signaling Pathways

Detailed studies on the interaction of this compound with major cellular signaling pathways are not available in the current body of scientific literature.

There is no direct evidence to suggest that this compound modulates the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. However, studies on structurally related compounds offer some insights. For instance, 3,5-dihydroxy-4-methoxybenzyl alcohol has been shown to suppress NF-κB signaling in mouse macrophages. nih.gov Additionally, research on 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde (B117250) indicates they can activate the Sonic hedgehog (Shh) signaling pathway, which is known to potentially trigger the NF-κB pathway. nih.gov These findings suggest a potential, yet unconfirmed, role for the benzaldehyde (B42025) scaffold in influencing NF-κB activity.

Direct experimental data on the effect of this compound on MAP (mitogen-activated protein) kinase pathways, including p38 and MEK1, is currently unavailable. The aforementioned study on 3,5-dihydroxy-4-methoxybenzyl alcohol did demonstrate a reduction in the levels of MAPK and phospho-MAPK, suggesting that related phenolic compounds can interact with this pathway. nih.gov

There is no specific research demonstrating the direct inhibition of nitric oxide synthase (NOS) or cyclooxygenase (COX) pathways by this compound. However, studies on analogous compounds provide some context. For example, 2,4-dihydroxybenzaldehyde (B120756) has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells. biomolther.org Furthermore, a structurally similar compound, 3,5-diprenyl-4-hydroxyacetophenone (B12367755), has demonstrated anti-inflammatory activity, which is often mediated through the inhibition of these pathways. mdpi.com

Receptor Binding and Ligand-Target Interactions

Specific receptor binding and ligand-target interaction studies for this compound have not been reported in the scientific literature.

Modulation of Gene Expression and Protein Synthesis

There is a lack of research on how this compound modulates gene expression and protein synthesis. While studies on related hydroxybenzaldehydes have shown effects on the expression of various genes and proteins, this has not been investigated for this specific compound. nih.gov

Membrane and Mitochondrial Interactions

The lipophilic nature of this compound, conferred by its two prenyl groups, suggests a significant interaction with cellular and mitochondrial membranes. While direct studies on this specific compound are not extensively available, the behavior of structurally related prenylated phenols and hydroxybenzaldehyde derivatives provides a strong basis for inferring its molecular mechanisms of action at the membrane level.

The presence of prenyl chains is known to enhance the lipophilicity of phenolic compounds, thereby improving their ability to penetrate biological membranes. nih.gov This increased lipophilicity facilitates the insertion of the molecule into the lipid bilayer of both the plasma membrane and mitochondrial membranes. The interaction of phenolic lipids with membranes can lead to alterations in the biophysical properties of the lipid bilayer, including changes in membrane fluidity and the packing of phospholipids. nih.gov

Studies on various phenolic compounds have demonstrated that they can alter the ion permeability of phospholipid bilayers. rsc.org This effect is often mediated by specific interactions between the phenolic hydroxyl groups and the phosphate (B84403) head groups of the lipids. rsc.org Such interactions can cause local changes in lipid packing, which in turn may lower the energy barrier for the formation of ion-translocating pores. rsc.org For this compound, it is plausible that the 4-hydroxybenzaldehyde moiety engages in similar interactions, while the diprenyl chains anchor the molecule within the hydrophobic core of the membrane.

With respect to mitochondria, research on other oxyprenylated phenylpropanoids has shown a protective effect on mitochondrial potential and activity. nih.gov For instance, compounds like auraptene (B1665324) and 7-isopentenyloxycoumarin have been observed to prevent the decrease in mitochondrial potential induced by certain toxins. nih.gov This suggests that this compound may also play a role in maintaining mitochondrial integrity and function under conditions of cellular stress.

Furthermore, some hydroxybenzaldehyde derivatives have been shown to protect against mitochondrial oxidative stress. nih.gov They can reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, within the mitochondria. nih.gov These protective effects are often associated with the preservation of mitochondrial ultrastructure and the modulation of apoptosis-related proteins. nih.gov Given its phenolic aldehyde structure, this compound may exhibit similar antioxidant properties within the mitochondrial matrix, helping to shield these vital organelles from oxidative damage.

The interaction of phenolic compounds with mitochondrial membranes can also influence the mitochondrial permeability transition pore (MPTP), a key regulator of cell death pathways. nih.gov By modulating the opening of the MPTP, such compounds can influence the release of pro-apoptotic factors like cytochrome c. nih.gov

The following tables summarize findings on related compounds, which may provide insight into the potential activities of this compound.

Table 1: Effects of Structurally Related Compounds on Membrane Properties

| Compound Class | Specific Compound Example | Observed Effect on Membranes | Reference |

| Prenylated Phenols | Not specified in detail | Increased penetration of biological membranes due to enhanced lipophilicity. nih.gov | nih.gov |

| Phenolic Lipids | Resorcinolic lipids | Incorporation into lipid bilayers, disturbing molecular packing and affecting membrane fluidity. nih.gov | nih.gov |

| Phenolic Compounds | Caffeic acid methyl ester, Caffeic acid, 3,4-Dihydroxybenzoic acid | Increased permeability of phospholipid bilayers to Na+ ions. rsc.org | rsc.org |

Table 2: Effects of Structurally Related Compounds on Mitochondrial Function

| Compound Class | Specific Compound Example | Observed Effect on Mitochondria | Reference |

| Oxyprenylated Phenylpropanoids | Auraptene, 7-Isopentenyloxycoumarin | Protection of mitochondrial potential and activity. nih.gov | nih.gov |

| Hydroxybenzaldehyde Derivatives | p-Hydroxybenzaldehyde (PHBA) | Reduction of mitochondrial oxidative stress, preservation of mitochondrial ultrastructure, and inhibition of apoptosis. nih.gov | nih.gov |

| Phenol (B47542) TPP-Derivatives | Not specified in detail | Induction of mitochondrial depolarization and apoptosis in cancer cells. nih.gov | nih.gov |

Analytical Characterization and Structural Elucidation

Spectroscopic Analysis for Structural Confirmation

The definitive structural elucidation of 3,5-Diprenyl-4-hydroxybenzaldehyde relies on the synergistic interpretation of data from various spectroscopic methods. These techniques provide a detailed map of the molecule's atomic framework and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR, supplemented by two-dimensional (2D) NMR experiments, have been pivotal in confirming its constitution. nih.govresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. In a study by Al-Ostoot et al. (2024), the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. mdpi.com The key resonances observed are summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.82 | s | - | 1H | H-7 (Aldehyde) |

| 7.56 | s | - | 2H | H-2, H-6 |

| 6.07 | s | - | 1H | 4-OH |

| 5.34 | t | 7.2 | 2H | H-2', H-2'' |

| 3.43 | d | 7.2 | 4H | H-1', H-1'' |

| 1.82 | s | - | 6H | H-4', H-4'' |

| 1.80 | s | - | 6H | H-5', H-5'' |

The singlet at 9.82 ppm is characteristic of an aldehyde proton. The singlet at 7.56 ppm, integrating to two protons, indicates a symmetrically substituted aromatic ring. The two prenyl groups are confirmed by the vinylic proton signal at 5.34 ppm, the benzylic methylene (B1212753) protons at 3.43 ppm, and the two distinct methyl group singlets at 1.82 and 1.80 ppm. mdpi.com

2D-NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are mentioned as having been used for the structural elucidation of compounds isolated alongside this compound. nih.govresearchgate.net These experiments would definitively establish the connectivity between protons and carbons, confirming the placement of the prenyl groups at the C-3 and C-5 positions of the 4-hydroxybenzaldehyde (B117250) core.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis of related compounds has been reported, and it is a standard technique for the confirmation of the elemental composition of newly isolated natural products. researchgate.net For this compound (C₁₇H₂₂O₂), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is often used in the analysis of natural product extracts to identify known compounds by their retention time and mass-to-charge ratio. While specific LC-MS fragmentation data for this compound is not detailed in the provided search results, it is a common tool for the analysis of prenylated phenolics.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. While a specific IR spectrum for this compound was not found in the initial search, characteristic absorption bands would be expected for the hydroxyl (-OH) group, the aromatic ring (C=C stretching), the aldehyde (C=O and C-H stretching), and the aliphatic C-H bonds of the prenyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. For this compound, the UV-Vis spectrum would show absorption maxima characteristic of a substituted benzaldehyde (B42025), reflecting the electronic conjugation between the aromatic ring, the aldehyde group, and the hydroxyl group.

Chromatographic Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC-DAD, HPLC-ELSD)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds like this compound. Methods utilizing Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD) are commonly employed for the analysis of phenolic and prenylated compounds. nih.govresearchgate.netresearchgate.net

While specific HPLC chromatograms and detailed method parameters for the purity analysis of this compound were not available in the initial search results, the general approach would involve a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol (B129727). DAD would allow for the simultaneous monitoring of absorbance at multiple wavelengths, confirming the identity and purity of the peak corresponding to the target compound, while ELSD would be sensitive to any non-volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, derivatization can be employed to make it suitable for GC-MS analysis. Alternatively, direct GC-MS analysis of related, more volatile benzaldehyde derivatives is common. acs.orgnih.govresearchgate.net

A typical GC-MS analysis would involve the separation of the compound on a capillary column followed by detection with a mass spectrometer. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, would serve as a fingerprint for identification. Although specific GC-MS analysis details for the purity assessment of this compound are not provided in the search results, this technique remains a valuable tool for identifying potential volatile impurities in a sample.

Crystallographic and Structural Analysis of this compound Remains Elusive

Despite significant interest in the chemical properties and potential applications of this compound, a comprehensive understanding of its three-dimensional structure through crystallographic analysis is currently not available in published scientific literature.

However, extensive searches of chemical databases and scientific literature have not yielded any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, critical data such as its crystal system, space group, unit cell dimensions, and detailed intramolecular geometry remain undetermined.

Without experimental crystallographic data, a detailed discussion of the conformational analysis, including the planarity of the benzaldehyde core and the specific orientation of the two prenyl side chains, cannot be conducted with scientific rigor. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the solid state, are also unknown.

While information on related compounds, such as 4-hydroxybenzaldehyde and other substituted benzaldehydes, is available, direct extrapolation of their crystallographic parameters to this compound would be speculative and scientifically unsound due to the significant structural differences imparted by the bulky and flexible prenyl groups.

The absence of this fundamental structural information highlights a gap in the chemical characterization of this compound and presents an opportunity for future research. The successful crystallization and subsequent X-ray analysis of this compound would provide invaluable insights into its solid-state structure and contribute to a more complete understanding of its properties.

Future Perspectives and Research Directions

Development of Advanced Synthetic Methodologies

While natural product isolation is crucial for discovery, developing scalable and efficient synthetic routes is essential for further research and potential commercialization. Future efforts will likely focus on moving beyond traditional batch chemistry towards more advanced, sustainable, and efficient manufacturing processes.

Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the practicality of chemical reactions, represents a promising future for producing 3,5-Diprenyl-4-hydroxybenzaldehyde and its analogs. A key area of exploration involves the use of microbial aromatic prenyltransferases (PTases). researchgate.net These enzymes are responsible for attaching prenyl groups to various acceptor molecules in nature. dntb.gov.ua

Research has shown that certain PTases, such as NphB from Streptomyces, exhibit relaxed substrate specificities, allowing them to prenylate a diverse range of aromatic compounds, including flavonoids and other phenols. nih.govnih.gov This enzymatic approach offers high regioselectivity, often under mild reaction conditions, which can circumvent the need for complex protection and deprotection steps common in traditional organic synthesis. sigmaaldrich.com Future research could identify or engineer a specific PTase that can efficiently perform the double prenylation of a 4-hydroxybenzaldehyde (B117250) precursor. This strategy not only provides a greener synthetic route but also opens the door to creating novel derivatives by supplying the enzymatic reaction with different prenyl pyrophosphate analogs. nih.gov

The limitations of traditional batch synthesis, such as challenges in scalability, safety concerns with exothermic reactions, and inconsistent product quality, can be overcome by adopting flow chemistry. scielo.brresearchgate.net This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. benthamdirect.comeurekaselect.com The high surface-area-to-volume ratio in these reactors allows for superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and faster reaction times. nih.gov

For a multi-step synthesis of a molecule like this compound, a "telescoped" flow process could be designed. scielo.br This would involve linking multiple reaction and purification steps in a continuous sequence without isolating intermediates, significantly improving efficiency and reducing waste. researchgate.net Such a process would be highly automatable and scalable, making it an ideal platform for the industrial production of active pharmaceutical ingredients (APIs). nih.gov The application of flow chemistry would be a significant leap forward in making this compound and its derivatives more accessible for extensive preclinical and clinical evaluation. benthamdirect.com

Exploration of Novel Biological Activities

While preliminary studies have highlighted the potential of this compound as an inhibitor of bacterial biofilm formation, its full biological activity spectrum remains largely unexplored. Future research should aim to broaden our understanding of its therapeutic potential.

Given the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. caister.com A key research direction is to investigate this compound's efficacy against a wider range of pathogenic bacteria, including multidrug-resistant strains. mdpi.com Furthermore, its potential to act synergistically with existing antibiotics should be explored, as combination therapies are a critical strategy to enhance efficacy and overcome resistance. mdpi.com

Beyond its antibacterial properties, its structural classification as a polyphenol suggests it may possess other valuable biological activities. Polyphenolic compounds are well-documented for their antioxidant, anti-inflammatory, and anticancer effects. nih.gov Future studies should therefore include screening for these activities. For instance, its anti-inflammatory potential could be assessed in models of carrageenan-induced edema, while its antioxidant capacity could be measured using standard assays. Investigating its effects on various cancer cell lines could also uncover new therapeutic applications.

Preclinical and Clinical Translational Research

Translating a promising natural product from the laboratory to the clinic is a long and rigorous process that requires systematic preclinical evaluation. nih.gov Currently, this compound is at a very early stage of discovery. The immediate future of its development lies in comprehensive preclinical studies to establish its efficacy and safety in living systems.

Based on its antibacterial activity, initial in vivo studies would involve animal models of bacterial infection to confirm that its in vitro effects translate to a therapeutic benefit. nih.gov A crucial part of preclinical development is to conduct thorough safety and toxicology assessments. This includes determining the compound's metabolic stability in liver microsomes and evaluating its potential off-target effects, such as interactions with critical human proteins like ion channels. nih.gov

Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of the compound, are also essential. Understanding how the body processes the molecule is vital for designing effective therapeutic regimens. The path to any potential human clinical trials is contingent on successfully navigating these preclinical hurdles and demonstrating a favorable safety and efficacy profile.

Structure-Based Drug Design and Optimization

To improve the potency and refine the properties of this compound, structure-based drug design and the synthesis of analog libraries are critical future steps. By systematically modifying the molecule's structure, researchers can establish a clear structure-activity relationship (SAR), identifying the chemical features essential for its biological effects. nih.govmdpi.com

For example, analogs could be synthesized with variations in the prenyl chains (e.g., altering their length or saturation) or by substituting the aldehyde and hydroxyl groups on the aromatic ring. nih.gov A study on licochalcone A analogs demonstrated that the lipophilicity of side chains can have a dominating influence on antibacterial activity. nih.gov Similar investigations for this compound could lead to derivatives with enhanced potency or improved pharmacokinetic properties. nih.gov

Furthermore, if the molecular target of the compound's antibacterial activity can be identified, computational modeling and structural biology techniques like X-ray crystallography could be employed. mdpi.comnih.gov This would allow for the rational design of new derivatives that bind to the target with higher affinity and specificity, accelerating the development of optimized drug candidates.

Formulation and Delivery System Innovations

A significant challenge for many polyphenolic and prenylated natural products is their poor water solubility and low bioavailability, which can limit their therapeutic effectiveness. nih.govnih.gov The hydrophobic nature of this compound suggests it will likely face similar hurdles. Prenylation, while often enhancing biological activity, can also affect absorption and tissue distribution. tandfonline.com

Future research must therefore focus on developing innovative formulation and delivery systems to overcome these limitations. nih.gov Advanced drug delivery systems can protect the compound from degradation, improve its solubility, and enhance its absorption into the bloodstream. encyclopedia.pubmdpi.com

Several promising strategies could be explored, as summarized in the table below.

| Delivery System | Description | Potential Benefit for this compound |

| Lipid-Based Nanoparticles | Vesicles made of lipids, such as liposomes or solid lipid nanoparticles (SLNs), that can encapsulate hydrophobic compounds. nih.gov | Improves solubility, protects the compound from metabolic enzymes, and can facilitate cellular uptake. encyclopedia.pubnih.gov |

| Nanoemulsions | Oil-in-water emulsions with very small droplet sizes (typically under 200 nm), stabilized by surfactants. mdpi.com | Increases the surface area for absorption in the gastrointestinal tract, enhancing oral bioavailability of lipophilic drugs. mdpi.com |

| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers that can encapsulate drugs, allowing for controlled and targeted release. nih.gov | Enables sustained release of the compound over time and can be functionalized to target specific tissues or cells. nih.gov |

| Phytosomes | Complexes formed by binding the natural compound to a phospholipid (e.g., phosphatidylcholine), creating a more lipid-soluble entity. nih.gov | Enhances absorption and bioavailability by improving the compound's ability to cross lipid-rich biological membranes. nih.gov |

| Cyclodextrin (B1172386) Complexes | Formation of an inclusion complex where the hydrophobic molecule is held within the cavity of a cyclodextrin molecule. mdpi.com | Increases the aqueous solubility and stability of the compound. mdpi.com |

By leveraging these advanced formulation technologies, the therapeutic potential of this compound can be more effectively realized, paving the way for its successful application in future medical treatments. nih.gov

Q & A

Q. Table 1. Comparative Physicochemical Properties

| Property | Reported Value 1 | Reported Value 2 |

|---|---|---|

| Boiling Point (°C) | 403.2 | 383.5 |

| Molecular Weight (g/mol) | 258.36 | 258.36 |

| Solubility in Ethanol | Freely soluble | Freely soluble |

Q. Table 2. Bioactivity Data Against Pathogens

| Pathogen | Biofilm Inhibition (%) | Synergy with Antibiotics | Reference |

|---|---|---|---|

| Staphylococcus aureus | 75–90 | Enhanced (Tetracycline) | |

| Pseudomonas aeruginosa | 60–75 | None observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.